molecular formula C8H6BrClO2 B183333 2-(5-Bromo-2-chlorophenyl)acetic acid CAS No. 177985-34-1

2-(5-Bromo-2-chlorophenyl)acetic acid

Cat. No.: B183333
CAS No.: 177985-34-1
M. Wt: 249.49 g/mol
InChI Key: UZYYQYJXBQXUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

2-(5-Bromo-2-chlorophenyl)acetic acid (C₈H₆BrClO₂) is a halogenated aromatic acetic acid derivative characterized by a phenyl ring substituted with bromine at position 5 and chlorine at position 2, linked to an acetic acid moiety. The molecular architecture includes:

  • Electron-withdrawing substituents : Bromine (Br) and chlorine (Cl) at para and ortho positions, respectively, which influence reactivity and electronic distribution.
  • Carboxylic acid group : A polar -COOH group capable of intermolecular hydrogen bonding, critical for crystal packing.
  • Planar aromatic system : The phenyl ring adopts a conjugated π-electron system, with substituents directing steric and electronic interactions.

Crystallographic Insights
While direct X-ray diffraction (XRD) data for this compound are limited in publicly available sources, structural analogs like 2-(2-chlorophenyl)acetic acid reveal:

  • Dihedral angles : The carboxyl group forms a dihedral angle of ~75° with the benzene ring, optimizing hydrogen-bonding interactions.
  • Hydrogen-bonding networks : O-H⋯O and C-H⋯O interactions stabilize crystal lattices, forming inversion dimers and layered structures.
Property Value Source
Molecular Formula C₈H₆BrClO₂
Molecular Weight 249.49 g/mol
Key Substituents Br (5-position), Cl (2-position)
Solubility Methanol, ethanol

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

1H NMR Analysis
The 1H NMR spectrum of this compound is dominated by:

  • Aromatic protons : Deshielded signals between 7.2–7.8 ppm due to electron-withdrawing Br and Cl substituents.
  • Carboxylic proton : A broad singlet at ~12.0 ppm (in DMSO-d₆), characteristic of the exchangeable -COOH proton.
  • Methylene group : A singlet at ~3.8 ppm for the CH₂ adjacent to the carbonyl group.
Proton Environment Chemical Shift (δ, ppm) Multiplicity
Aromatic (H-3, H-4, H-6) 7.2–7.8 Multiplet
Carboxylic (-OH) 12.0 Broad singlet
CH₂ (acetic acid) 3.8 Singlet

13C NMR Correlations
Key carbons include:

  • Carbonyl carbon (C=O) : ~170 ppm.
  • Aromatic carbons : Shifts influenced by Br and Cl (e.g., C-5 at ~125 ppm due to Br).

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI) MS
The molecular ion peak at m/z 249.49 ([M]⁺) fragments via:

  • Loss of HBr : m/z 168.58 (249.49 – 80.91).
  • Loss of HCl : m/z 213.03 (249.49 – 36.46).
  • Decarboxylation : m/z 182.90 (249.49 – 66.99).
Fragment m/z Fragmentation Pathway
[M]⁺ 249.49 Molecular ion
[M-HBr]⁺ 168.58 Loss of HBr
[M-HCl]⁺ 213.03 Loss of HCl

Infrared (IR) Vibrational Mode Assignments

Key IR Absorptions
The IR spectrum reflects functional group vibrations:

Wavenumber (cm⁻¹) Assignment Source
2500–3300 (broad) O-H (carboxylic acid) stretch
1700–1720 C=O (carboxylic acid) stretch
1250–1300 C-O (carboxylic acid) stretch
1450–1600 Aromatic C=C stretch

Aromatic and Halogen Effects

  • C-Br and C-Cl vibrations : Weak absorptions below 600 cm⁻¹.
  • O-H bending : Absent due to deprotonation in polar solvents.

Comparative Structural Analysis

Isomeric and Analogous Compounds

Compound Key Structural Feature Distinguishing Spectral Data
2-(2-Bromo-5-chlorophenyl)acetic acid Br at 2-position, Cl at 5-position NMR: Aromatic shifts differ due to substituent positions
2-(5-Bromo-4-chlorophenyl)acetic acid Cl at 4-position IR: Altered C=O stretching frequency

Properties

IUPAC Name

2-(5-bromo-2-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYYQYJXBQXUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573511
Record name (5-Bromo-2-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177985-34-1
Record name (5-Bromo-2-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-bromo-2-chlorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of the Nitrile Intermediate

The nitrile is prepared via nucleophilic substitution of 5-bromo-2-chlorobenzyl chloride with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO):

5-Bromo-2-chlorobenzyl chloride+NaCNDMSO, 80°C2-(5-Bromo-2-chlorophenyl)acetonitrile+NaCl\text{5-Bromo-2-chlorobenzyl chloride} + \text{NaCN} \xrightarrow{\text{DMSO, 80°C}} \text{2-(5-Bromo-2-chlorophenyl)acetonitrile} + \text{NaCl}

Key Parameters :

  • Reaction Time : 6–8 hours.

  • Yield : 82–85% after vacuum distillation.

Hydrolysis to Carboxylic Acid

The nitrile is hydrolyzed under acidic conditions (e.g., 6M HCl, reflux) or basic conditions (e.g., NaOH, H₂O₂):

2-(5-Bromo-2-chlorophenyl)acetonitrile+2H₂OHCl2-(5-Bromo-2-chlorophenyl)acetic acid+NH₄Cl\text{2-(5-Bromo-2-chlorophenyl)acetonitrile} + 2\text{H₂O} \xrightarrow{\text{HCl}} \text{2-(5-Bromo-2-chlorophenyl)acetic acid} + \text{NH₄Cl}

Yield and Purity :

  • Acidic Hydrolysis : 90–92% yield, purity >95% (HPLC).

  • Basic Hydrolysis : 88–90% yield, requires additional acidification steps.

Grignard Reaction-Based Synthesis

For higher stereochemical control, a Grignard reagent approach is employed:

Formation of the Grignard Reagent

5-Bromo-2-chlorophenylmagnesium bromide is prepared by reacting 1-bromo-5-chloro-2-iodobenzene with magnesium in tetrahydrofuran (THF):

1-Bromo-5-chloro-2-iodobenzene+MgTHF5-Bromo-2-chlorophenylmagnesium bromide\text{1-Bromo-5-chloro-2-iodobenzene} + \text{Mg} \xrightarrow{\text{THF}} \text{5-Bromo-2-chlorophenylmagnesium bromide}

Reaction with Carbon Dioxide

The Grignard reagent is quenched with dry ice (CO₂), followed by acidic workup:

5-Bromo-2-chlorophenylmagnesium bromide+CO₂THF2-(5-Bromo-2-chlorophenyl)acetic acid\text{5-Bromo-2-chlorophenylmagnesium bromide} + \text{CO₂} \xrightarrow{\text{THF}} \text{this compound}

Advantages :

  • Regioselectivity : Avoids bromination at undesired positions.

  • Yield : 75–78% after column chromatography.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-efficiency and scalability:

Continuous Flow Bromination

A continuous flow reactor system enhances the HVZ reaction’s safety and yield:

  • Residence Time : 2–3 minutes.

  • Temperature : 10°C (maintained via jacketed cooling).

  • Throughput : 50 kg/hr with 95% conversion efficiency.

Catalytic Bromination

Heterogeneous catalysts (e.g., zeolite-supported PBr₃) reduce bromine usage by 30% while maintaining 90% yield.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
HVZ Bromination68–7298120Moderate
Nitrile Hydrolysis88–9295150High
Grignard Reaction75–7897220Low
Continuous Flow959990High

Advanced Purification Techniques

Recrystallization

Optimal solvent systems:

  • Ethanol/Water (4:1) : Removes di-brominated impurities.

  • Activated Charcoal Treatment : Reduces colored byproducts.

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh), eluent: hexane/ethyl acetate (3:1).

  • Preparative HPLC : C18 column, acetonitrile/water (70:30), retention time: 8.2 minutes.

Computational Optimization

Density functional theory (DFT) calculations predict transition states for bromination, identifying ideal reaction coordinates. Machine learning models trained on 150+ experimental datasets optimize conditions:

Predicted Yield=0.89×(Temperature)0.12×(Br₂ Equiv)0.78\text{Predicted Yield} = 0.89 \times (\text{Temperature})^{-0.12} \times (\text{Br₂ Equiv})^{0.78}

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-chlorophenyl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while oxidation and reduction reactions can produce carboxylic acids, ketones, or alcohols .

Scientific Research Applications

2-(5-Bromo-2-chlorophenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-chlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural analogs of 2-(5-bromo-2-chlorophenyl)acetic acid:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Key Applications
This compound 5-Br, 2-Cl 249.51 Resolution via L/D-menthyl esters Enantiomer synthesis
2-(2-Bromophenyl)acetic acid 2-Br 215.04 Single-step bromination Crystallography studies
2-(3-Bromo-4-methoxyphenyl)acetic acid 3-Br, 4-OCH₃ 245.06 Bromination in acetic acid Combretastatin A-4 synthesis
2-(5-Bromo-2-chlorophenoxy)acetic acid Phenoxy group (5-Br, 2-Cl) 265.49 Not reported Unknown (commercial product)

Key Observations:

Substituent Effects on Geometry: In 2-(3-bromo-4-methoxyphenyl)acetic acid, the bromine (electron-withdrawing) and methoxy (electron-donating) groups induce distinct distortions in C–C–C bond angles (118.2°–121.5°) compared to the parent phenylacetic acid. The acetic acid group is nearly perpendicular (78.15°) to the phenyl ring . For this compound, steric hindrance from the ortho-chlorine likely forces the acetic acid group into a non-planar conformation, affecting hydrogen-bonding patterns .

Hydrogen Bonding and Crystal Packing :

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric dimers via O–H···O hydrogen bonds (R₂²(8) motif) .
  • 2-(2-Bromophenyl)acetic acid exhibits a similar dimeric motif but with a shorter hydrogen-bond distance (O···O = 2.65 Å vs. 2.68 Å in the 3-bromo-4-methoxy analog) .

Yield and Scalability :

  • The 3-bromo-4-methoxy derivative offers high yields (84%) and scalability, making it preferable for industrial applications .
  • The target compound’s multi-step synthesis limits scalability but ensures high enantiomeric purity (>99% ee) .

Data Tables

Table 1: Crystallographic Parameters

Compound Space Group a (Å) b (Å) c (Å) β (°) V (ų) R Factor
2-(2-Bromophenyl)acetic acid P2₁/c 12.50 8.27 9.02 93.57 930.67 0.042
2-(3-Bromo-4-methoxyphenyl)acetic acid P2₁/c 12.50 8.27 9.02 93.57 930.67 0.026

Table 2: Thermal and Spectral Data

Compound Melting Point (°C) λmax (nm) Notable Spectral Features
This compound Not reported N/A Strong O–H stretch (2500–3300 cm⁻¹)
2-(3-Bromo-4-methoxyphenyl)acetic acid 113–114 280 C=O stretch (1700 cm⁻¹), Br–C stretch (600 cm⁻¹)

Biological Activity

2-(5-Bromo-2-chlorophenyl)acetic acid, also known as 2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride, is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrClO2C_9H_8BrClO_2, with a molecular weight of 264.50 g/mol. The compound features an amino group, a bromo atom, and a chloro atom attached to a phenylacetic acid backbone, which contributes to its unique reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains. The presence of halogen substituents enhances its ability to disrupt microbial membranes and inhibit growth.
  • Anticancer Effects : Preliminary investigations suggest that the compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways .
  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes, possibly leading to the inhibition of key metabolic pathways involved in disease progression.

The mechanism of action for this compound involves several pathways:

  • Interaction with Biological Targets : The amino, bromo, and chloro groups facilitate strong interactions with various molecular targets, including enzymes and receptors. This can result in the inhibition or modulation of their functions.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death. This effect is often mediated through the activation of caspases and alterations in mitochondrial membrane potential .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A study conducted by demonstrated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
  • Cancer Cell Line Evaluation : In research published by , the compound was tested on various cancer cell lines, revealing a dose-dependent induction of apoptosis. The study utilized flow cytometry to analyze cell cycle changes and apoptosis markers.
  • Enzyme Inhibition Assay : A recent publication detailed the enzyme inhibition properties of this compound against specific targets involved in metabolic disorders. The results indicated a promising inhibitory effect with IC50 values indicating potent activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
2-Amino-2-(2-chlorophenyl)acetic acidLacks bromine substituentDifferent biological activity profile
2-Bromo-2-(2-chlorophenyl)acetic acidLacks amino groupAltered reactivity due to absence of amino functionality
2-Amino-2-(5-bromo-2-methylphenyl)acetic acidContains methyl instead of chlorineVariations in solubility and reactivity

The presence of both bromo and chloro substituents along with an amino group enhances its chemical reactivity and contributes to its distinctive biological properties.

Q & A

Q. What are the standard synthetic routes for 2-(5-Bromo-2-chlorophenyl)acetic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is typically synthesized via regioselective halogenation of a phenylacetic acid precursor. For example, bromination of 2-chlorophenylacetic acid using bromine in acetic acid at room temperature (20–25°C) achieves moderate yields (60–70%). Key parameters include:
  • Solvent choice : Acetic acid is preferred for its ability to dissolve halogens and stabilize intermediates.
  • Catalyst : No catalyst is required, but trace FeBr₃ may enhance regioselectivity.
  • Temperature control : Exothermic reactions require slow addition of bromine to avoid side products like di-substituted derivatives.
    Post-synthesis, purification via recrystallization (e.g., using ethanol/water) improves purity .

Table 1 : Optimization of Bromination Conditions

ParameterOptimal ConditionYield (%)
SolventAcetic acid65–70
Temperature20–25°C60–70
Bromine additionDropwise over 30 min65–70

Q. How is the purity of this compound validated, and what analytical techniques are essential for characterization?

  • Methodological Answer :
  • HPLC : Quantifies purity (>98% typically required for pharmacological studies).
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., δ 7.4–7.6 ppm for aromatic protons, δ 3.6 ppm for the acetic acid CH₂ group).
  • Melting Point : Consistency with literature values (e.g., 173–175°C) validates crystallinity .
  • X-ray Diffraction (XRD) : Resolves halogen positioning and confirms regioselectivity .

Advanced Research Questions

Q. How do electronic effects of bromine and chlorine substituents influence the compound’s reactivity and solid-state packing?

  • Methodological Answer : Halogens exert electron-withdrawing effects, altering bond angles and reactivity:
  • Crystallography : The dihedral angle between the phenyl ring and acetic acid moiety (~78°) minimizes steric clashes. Bromine’s strong electron-withdrawing nature increases adjacent C–C–C bond angles (e.g., 121.5° vs. 118.2° for methoxy groups) .
  • Hydrogen Bonding : Centrosymmetric dimers form via R₂²(8) motifs (O–H···O bonds, ~2.65 Å), stabilizing the crystal lattice .

Table 2 : Structural Parameters from XRD Analysis

ParameterValue
Dihedral angle (phenyl-acetic acid)78.15°
O–H···O bond length2.65 Å
C–Br bond length1.89 Å

Q. What challenges arise in resolving the crystal structure of halogenated phenylacetic acids, and how can SHELX/ORTEP software address them?

  • Methodological Answer : Challenges include:
  • Disorder in Halogen Positions : Multi-conformer models may be needed for accurate refinement.
  • Twinned Crystals : SHELXL (via TWIN/BASF commands) corrects for twinning artifacts .
  • Hydrogen Atom Placement : SHELXPRO automates hydrogen bonding analysis, while ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .

Q. How can structure-activity relationship (SAR) studies leverage this compound for drug discovery?

  • Methodological Answer :
  • Functionalization : Introduce substituents (e.g., fluorine, methoxy) at the 4-position to modulate bioactivity.
  • Biological Assays : Test derivatives against cancer cell lines (e.g., Combretastatin A-4 analogs) using MTT assays.
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic effects on binding affinity (e.g., halogen bonding with kinase active sites) .

Data Contradictions and Resolution

  • Synthetic Yield Variability : reports 60–70% yields for bromination, while industrial-scale methods () suggest higher yields via flow reactors. Resolution: Optimize mixing efficiency and temperature gradients for scalability.
  • Halogen Positioning : Discrepancies in substituent effects (e.g., vs. ) require comparative XRD studies to confirm regioselectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.